1-Trityl-1H-1,2,4-triazole

Overview

Description

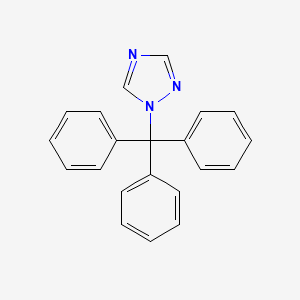

“1-Trityl-1H-1,2,4-triazole” is a compound with the molecular formula C21H17N3 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . The compound has a molecular weight of 311.4 g/mol .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-Trityl-1H-1,2,4-triazole, involves various synthetic protocols . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-1,2,4-triazole includes a triazole ring attached to a trityl group . The InChI code for the compound is 1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H .

Chemical Reactions Analysis

Triazoles, including 1-Trityl-1H-1,2,4-triazole, can undergo both electrophilic and nucleophilic substitution reactions . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Physical And Chemical Properties Analysis

1-Trityl-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 311.4 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 333 . It has a rotatable bond count of 4 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

1-Trityl-1H-1,2,4-Triazole: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Applications: The 1,2,4-triazole core is known for its incorporation into a variety of pharmacologically important agents. Compounds like 1-Trityl-1H-1,2,4-triazole may exhibit a range of biological activities including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects. This makes them valuable in the development of new therapeutic drugs .

Antiviral Agents: Derivatives of 1,2,4-triazoles have been studied for their potential as antiviral agents. The structural flexibility and the presence of nitrogen atoms in the triazole ring make these compounds suitable for binding with viral enzymes or proteins, potentially leading to new treatments for viral infections .

Antifungal and Antimigraine Therapies: The triazole core is a key component in several clinically used drugs such as itraconazole and rizatriptan. These drugs serve as antifungal and antimigraine therapies respectively. Research into compounds like 1-Trityl-1H-1,2,4-triazole could lead to the development of new drugs with improved efficacy and safety profiles .

Anxiolytic and Antidepressant Properties: Compounds containing the 1,2,4-triazole moiety are also known to exhibit anxiolytic and antidepressant properties. This opens up possibilities for 1-Trityl-1H-1,2,4-triazole to be used in the synthesis of new anxiolytic and antidepressant medications .

Antitumoral Agents: The triazole ring structure is present in antitumoral agents like letrozole and anastrozole. These compounds are used in cancer therapy to inhibit enzyme activity that promotes tumor growth. Research into 1-Trityl-1H-1,2,4-triazole could contribute to the discovery of novel cancer treatments .

Synthesis Methods: Recent advancements in synthesis methods for triazoles could be applicable to 1-Trityl-1H-1,2,4-triazole. These methods allow for efficient production and could lead to its use in various chemical syntheses or as an intermediate in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

1-Trityl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole compounds are often enzymes involved in biosynthetic pathways . For instance, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . .

Mode of Action

1,2,4-triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, often resulting in the inhibition of a particular biochemical process .

Biochemical Pathways

For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, disrupting the integrity of fungal membranes .

Pharmacokinetics

It is known that 1,2,4-triazole compounds can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .

Result of Action

1,2,4-triazole compounds are known to possess important pharmacological activities such as antifungal and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Trityl-1H-1,2,4-triazole. For instance, the compound is likely to be mobile in the environment due to its water solubility . .

Safety and Hazards

properties

IUPAC Name |

1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGYXNVNFOULKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405071 | |

| Record name | 1-Trityl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31250-99-4 | |

| Record name | 1-Trityl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

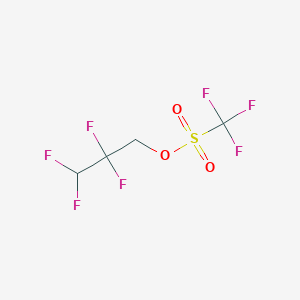

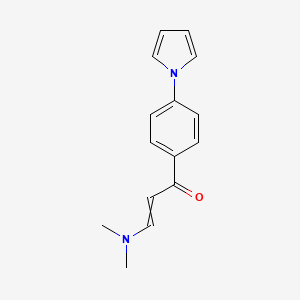

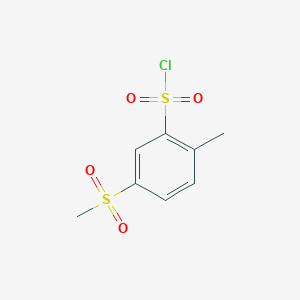

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)